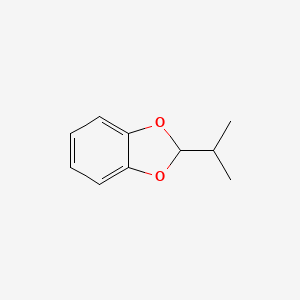

2-Isopropyl-1,3-benzodioxole

Description

Significance of the 1,3-Benzodioxole (B145889) Scaffold in Contemporary Organic Chemistry Research

The 1,3-benzodioxole moiety is a prominent structural feature in a wide array of natural products and synthetically derived molecules, contributing to its significance in modern organic chemistry. ontosight.aitandfonline.com Its presence is noted in well-known natural alkaloids such as berberine (B55584), sanguinarine, and liriodenine, which exhibit a range of biological activities. researchgate.net The unique electronic properties of the 1,3-benzodioxole ring system, characterized by an electron-rich nature due to the two oxygen atoms in the dioxole ring, make it a valuable component in the synthesis of more complex molecules. chemicalbook.com This electron-rich character facilitates various chemical transformations, including electrophilic substitution and coupling reactions. chemicalbook.com

In medicinal chemistry, the 1,3-benzodioxole scaffold is recognized as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Derivatives of 1,3-benzodioxole have been investigated for a broad spectrum of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. researchgate.netresearchgate.net For instance, some studies have highlighted the potential of benzodioxole derivatives in developing novel anticancer agents and compounds targeting the central nervous system. ontosight.ai The structural rigidity and flexibility of the benzodioxole moiety also contribute to its utility in drug design, allowing for the synthesis of compounds with specific spatial arrangements to interact with biological targets. tandfonline.com

Overview of Alkyl-Substituted 1,3-Benzodioxoles within Chemical Literature

Alkyl-substituted 1,3-benzodioxoles represent a significant subclass of benzodioxole derivatives, with the nature and position of the alkyl substituent influencing the compound's physical and chemical properties. The synthesis of these compounds has been approached through various methods. A common route involves the reaction of a catechol with an appropriate aldehyde or ketone, often in the presence of an acid catalyst. prepchem.com For example, the synthesis of 2-Isopropyl-1,3-benzodioxole can be achieved by the condensation of catechol with isobutyraldehyde. prepchem.com Another approach involves the direct transformation of alkyl-substituted benzenes to 1,3-benzodioxoles through oxidation with reagents like o-chloranil, although this method may result in lower yields. nih.govresearchgate.net

The reactivity of alkyl-substituted 1,3-benzodioxoles has also been a subject of study. For instance, the oxidation of 2-alkyl-1,3-benzodioxoles with lead tetraacetate has been shown to proceed via a free radical mechanism, leading to the cleavage of the dioxole ring. publish.csiro.au The specific alkyl group can also influence the biological activity of the resulting molecule. For example, the presence of an isopropyl group, as seen in 2,2-Dimethyl-4-isopropyl-1,3-benzodioxole, is a feature of certain compounds investigated in pharmaceutical research. chemicalbook.com The continued exploration of the synthesis and reactivity of alkyl-substituted 1,3-benzodioxoles is crucial for the development of new molecules with tailored properties for various applications.

Structure

2D Structure

3D Structure

Properties

CAS No. |

69031-36-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-propan-2-yl-1,3-benzodioxole |

InChI |

InChI=1S/C10H12O2/c1-7(2)10-11-8-5-3-4-6-9(8)12-10/h3-7,10H,1-2H3 |

InChI Key |

ZETAGARONYFXRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OC2=CC=CC=C2O1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 1,3 Benzodioxole

Reactivity of the 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole moiety, a benzene (B151609) ring fused to a five-membered dioxole ring, exhibits distinct reactivity patterns due to the electronic properties of the heterocyclic ring. chemicalbook.com The two oxygen atoms in the dioxole ring are key to its chemical nature, making the entire system electron-rich and influencing its participation in various reactions. chemicalbook.com

Electrophilic Aromatic Substitution Patterns

The 1,3-benzodioxole ring is highly activated towards electrophilic aromatic substitution (EAS). The oxygen atoms of the dioxole group donate electron density to the fused benzene ring through resonance, making the aromatic system more nucleophilic than benzene itself. chemicalbook.com This electronic effect classifies the methylenedioxy group as a powerful activating group.

Consequently, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions occur more readily than with unsubstituted benzene. masterorganicchemistry.com The directing effect of the dioxole moiety guides incoming electrophiles primarily to the positions ortho to the oxygen atoms, which correspond to the 4- and 5-positions of the 1,3-benzodioxole ring system.

| Reaction | Reagents | Typical Electrophile (E+) | Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 5-Nitro-1,3-benzodioxole |

| Bromination | Br₂, FeBr₃ | Br⁺ | 5-Bromo-1,3-benzodioxole |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 5-Acyl-1,3-benzodioxole |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | 5-Alkyl-1,3-benzodioxole |

Nucleophilic Reactions and Cycloadditions

While direct nucleophilic aromatic substitution on the electron-rich benzodioxole ring is generally unfavorable, its derivatives can readily participate in other reaction types, including nucleophilic substitution on side chains and cycloaddition reactions. worldresearchersassociations.comdiva-portal.org

A significant example of cycloaddition is the Huisgen 1,3-dipolar cycloaddition. organic-chemistry.org In this reaction, a 1,3-dipolar compound, such as an organic azide, reacts with a dipolarophile (e.g., an alkyne or alkene) to form a five-membered heterocyclic ring. organic-chemistry.orgnih.gov Benzodioxole derivatives have been effectively used in such transformations. For instance, an azide-functionalized benzodioxole can undergo a copper-catalyzed "click reaction" with an alkyne to yield a 1,2,3-triazole-substituted benzodioxole derivative. worldresearchersassociations.comwikipedia.org This demonstrates the utility of the benzodioxole scaffold in building more complex molecular architectures.

The 1,3-benzodioxole system can also be involved in Diels-Alder [4+2] cycloadditions, although the aromaticity of the benzene ring makes it less reactive as a diene compared to non-aromatic counterparts. wikipedia.orgsigmaaldrich.com These reactions typically require forcing conditions or highly reactive dienophiles.

Influence of the 2-Isopropyl Substituent on Ring Reactivity

The introduction of an isopropyl group at the 2-position of the dioxole ring, creating 2-Isopropyl-1,3-benzodioxole, modifies the reactivity of the parent ring system through electronic and steric effects.

Electronic Effects: The isopropyl group is an alkyl group, which is weakly electron-donating via an inductive effect. This effect further enriches the electron density of the dioxole ring and, by extension, the fused aromatic ring. This enhances the ring's activation towards electrophilic aromatic substitution, making it notionally more reactive than the unsubstituted 1,3-benzodioxole.

Steric Effects: The isopropyl group is located on the non-aromatic dioxolane ring and does not directly overhang the 4- or 5-positions of the benzene ring. Therefore, it imparts minimal steric hindrance to incoming electrophiles during electrophilic aromatic substitution. Its primary influence remains electronic.

| Compound | Substituent Effect | Relative Reactivity (Predicted) |

|---|---|---|

| Benzene | Baseline | 1 |

| 1,3-Benzodioxole | Strongly Activating (Resonance) | >> 1 |

| This compound | Strongly Activating (Resonance) + Weakly Activating (Inductive) | > 1,3-Benzodioxole |

Reaction Mechanism Elucidation for Specific Transformations

Understanding the precise pathways of reactions involving benzodioxoles often requires sophisticated experimental techniques, such as isotopic labeling.

Mechanistic Insights from Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of hydrogen atoms and identifying bond-breaking steps. chem-station.comx-chemrx.com The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the reaction rate changes, indicating that the C-H bond is broken in the rate-determining step. chem-station.com

Classic mechanistic studies on the metabolism of 1,3-benzodioxoles by cytochrome P-450 enzymes have utilized deuterium labeling to great effect. nih.gov In these studies, 1,3-benzodioxole labeled with deuterium at the 2-position ([2-²H₂]methylene derivatives) was used. nih.gov

Key findings from these experiments include:

Kinetic Isotope Effect: A significant kinetic isotope effect of 1.7 to 2.0 was observed during the oxidation of the deuterated compound. nih.gov This confirms that the cleavage of a C-H bond at the 2-position (the methylene (B1212753) bridge) is a rate-limiting step in the metabolic pathway.

Proposed Mechanism: The data support a mechanism involving an initial monooxygenation of the 1,3-benzodioxole at the 2-position to form a 2-hydroxy derivative. nih.gov This unstable intermediate then rearranges to a 2-hydroxyphenyl formate (B1220265) intermediate, which can subsequently break down to yield either formate or carbon monoxide. nih.gov The labeling experiments were crucial in establishing that the carbon atom of the resulting carbon monoxide originates from the methylene carbon of the benzodioxole ring. nih.gov

Photochemical Reactivity Mechanisms

The photochemical behavior of 1,3-benzodioxole derivatives has been investigated, particularly in the context of photoinitiating systems for polymerization. chemicalbook.comrsc.org When combined with a photosensitizer like benzophenone, 1,3-benzodioxole can act as a coinitiator. rsc.org

Mechanistic studies involving electron spin resonance (ESR) spectroscopy have shown that upon UV exposure, the excited photosensitizer abstracts a hydrogen atom from the methylene bridge (the 2-position) of the 1,3-benzodioxole. chemicalbook.comrsc.org This process generates a methylenedioxybenzene radical, which is the key species for initiating polymerization. chemicalbook.com The formation of various photoreaction products, including phenolic compounds, has been confirmed through techniques like GC-MS, which helps to explain phenomena such as the yellowing of cured samples. rsc.org

Degradation Pathways and Biotransformations of this compound

The environmental fate and biological transformation of this compound are dictated by the chemical reactivity of its core structure, the methylenedioxyphenyl group. This section details the degradation of the molecule under harsh chemical conditions and through microbial metabolic pathways.

Chemical Degradation under Extreme Conditions (e.g., Gasification)

While specific studies on the gasification of this compound are not extensively documented, the degradation pathways under such extreme conditions can be inferred from the behavior of similar organic compounds, such as primary alcohols, in supercritical water. Supercritical water gasification is a process that converts organic compounds into a mixture of gases, including hydrogen, carbon monoxide, carbon dioxide, and methane, at high temperatures and pressures.

The degradation process in these conditions is dominated by chain-branching, free-radical reaction mechanisms. For this compound, the reaction would likely be initiated by the homolytic cleavage of the weakest bonds in the molecule. The isopropyl group and the bonds within the dioxole ring would be susceptible to thermal decomposition, leading to the formation of various radical species. These radicals would then propagate through a series of complex reactions, including hydrogen abstraction, beta-scission, and recombination, ultimately breaking down the molecule into smaller, gaseous products. The presence of a catalytic surface can significantly influence the initiation of these radical reactions.

Spectroscopic Characterization and Structural Elucidation of 2 Isopropyl 1,3 Benzodioxole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful analytical methods for determining the structure of organic molecules in solution. ipb.pt By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide primary information on the types and numbers of protons and carbons, complex molecules often require more advanced two-dimensional (2D) techniques for complete structural assignment. researchgate.net These methods increase spectral resolution and reveal correlations between different nuclei that are often difficult to extract from 1D spectra alone. ipb.pt

Key 2D NMR experiments used for structural elucidation include:

Correlation Spectroscopy (COSY): A homonuclear technique that identifies spin-spin couplings between protons, typically over two to three bonds (²JHH, ³JHH). It is invaluable for establishing proton connectivity within a molecule.

Heteronuclear Single Quantum Coherence (HSQC): A heteronuclear experiment that correlates the chemical shifts of protons directly attached to a heteroatom, most commonly ¹³C. This allows for the direct assignment of protons to their corresponding carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close in space, irrespective of their through-bond connectivity. It is instrumental in determining stereochemistry and conformational details.

The application of these techniques provides a robust and detailed picture of the molecular structure, enabling confident assignment of all proton and carbon signals. semanticscholar.org

The NMR spectra of benzodioxole derivatives exhibit characteristic signals that are influenced by the substitution pattern on both the aromatic and dioxole rings. worldresearchersassociations.com For 2-Isopropyl-1,3-benzodioxole, specific chemical shifts (δ) can be predicted based on the analysis of related structures.

¹H NMR Spectroscopy: The proton spectrum is expected to show signals for the aromatic protons, the methine proton on the dioxole ring (at the C2 position), and the protons of the isopropyl group. The aromatic protons typically appear as a complex multiplet, while the methine proton at C2 would be coupled to the methine of the isopropyl group. The isopropyl group itself would present as a methine septet and a doublet for the two equivalent methyl groups.

¹³C NMR Spectroscopy: The carbon spectrum would show distinct signals for the aromatic carbons, the acetal (B89532) carbon (C2), and the carbons of the isopropyl substituent. The chemical shift of the C2 carbon is particularly diagnostic for 2-substituted benzodioxoles.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in the tables below. These predictions are based on established chemical shift values for the 1,3-benzodioxole (B145889) core and the known effects of an isopropyl substituent.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (4H) | 6.7-6.9 | m | - |

| O-CH-O (1H) | 5.1-5.3 | d | ~4.0 |

| CH-(CH₃)₂ (1H) | 2.0-2.2 | m (septet) | ~7.0 |

| CH-(CH₃)₂ (6H) | 0.9-1.1 | d | ~7.0 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ar C-O (x2) | 147-149 |

| Ar C-H (x4) | 108-122 |

| O-CH-O (C2) | 108-112 |

| C H-(CH₃)₂ | 30-35 |

| CH-(C H₃)₂ (x2) | 17-19 |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its molecular ion peak. For this compound, the molecular formula is C₁₀H₁₂O₂. HRMS can distinguish this formula from other isobaric formulas (formulas with the same nominal mass but different elemental compositions).

The theoretical exact mass of the molecular ion [M]⁺ of this compound can be calculated as follows:

C₁₀H₁₂O₂: (10 * 12.00000) + (12 * 1.00783) + (2 * 15.99491) = 164.08373 u

An experimental HRMS measurement matching this value would unequivocally confirm the elemental composition of the compound. worldresearchersassociations.com

In electron ionization mass spectrometry (EI-MS), the high energy of the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions. chemguide.co.uk The analysis of this fragmentation pattern provides valuable information about the molecule's structure. libretexts.org

For this compound, the fragmentation is expected to be dictated by the stability of the resulting cations and neutral losses. Key fragmentation pathways would likely include:

Loss of the isopropyl group: The bond between the C2 carbon of the dioxole ring and the isopropyl group is susceptible to cleavage. This would result in the loss of an isopropyl radical (•CH(CH₃)₂, mass 43 u) and the formation of a stable benzodioxol-2-yl cation. This fragment is often a prominent peak in the spectrum. whitman.edu

Formation of the isopropyl cation: Cleavage of the same C-C bond can also lead to the formation of the isopropyl cation ([CH(CH₃)₂]⁺, m/z 43), which is a relatively stable secondary carbocation. This would likely be the base peak in the spectrum.

Fragments from the benzodioxole ring: Further fragmentation could involve the cleavage of the benzodioxole ring system itself, leading to ions corresponding to catechol or other aromatic fragments.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Predicted Ion Structure | Loss from Molecular Ion |

| 164 | [C₁₀H₁₂O₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Methyl radical (•CH₃) |

| 121 | [C₇H₅O₂]⁺ | Isopropyl radical (•C₃H₇) |

| 43 | [C₃H₇]⁺ | Benzodioxole radical |

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. orientjchem.org

For this compound, the IR and Raman spectra would show characteristic absorption bands corresponding to the vibrations of the benzodioxole core and the isopropyl substituent.

Aromatic C-H Stretching: Bands are expected above 3000 cm⁻¹, typically in the range of 3010-3100 cm⁻¹. orientjchem.org

Aliphatic C-H Stretching: Vibrations for the isopropyl group's C-H bonds would appear just below 3000 cm⁻¹, in the 2850-2970 cm⁻¹ region.

Aromatic C=C Stretching: Several bands are expected in the 1450-1620 cm⁻¹ region, characteristic of the benzene (B151609) ring. researchgate.net

C-O-C Stretching: The acetal C-O-C linkages of the dioxole ring are expected to produce strong and characteristic bands. The asymmetric C-O-C stretching vibration typically appears in the 1200-1260 cm⁻¹ range, while the symmetric stretch is found around 1020-1080 cm⁻¹. orientjchem.org

Isopropyl Group Bending: Characteristic bending vibrations for the isopropyl group (e.g., C-H bending) would be observed in the 1365-1385 cm⁻¹ region (often a doublet).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a combination of absorption bands characteristic of its aromatic, ether, and aliphatic components.

The key expected vibrational modes are:

Aromatic C-H Stretching: The presence of the benzene ring would result in C-H stretching vibrations typically appearing in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The isopropyl group's C-H bonds will produce strong absorption bands in the 2975-2845 cm⁻¹ region. worldresearchersassociations.com The asymmetrical and symmetrical stretching of the CH₃ groups and the stretching of the tertiary C-H are characteristic of the isopropyl moiety.

Aromatic C=C Stretching: The carbon-carbon double bonds within the benzene ring give rise to several characteristic absorption bands, typically in the 1600-1400 cm⁻¹ range. libretexts.org Common peaks for 1,3-benzodioxole derivatives are observed around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.orgworldresearchersassociations.com

C-O-C Stretching: The dioxole ring contains ether linkages (C-O-C). These groups are expected to produce strong, characteristic asymmetric and symmetric stretching bands. In various 1,3-benzodioxole derivatives, these bands are typically found in the 1250-1030 cm⁻¹ region. worldresearchersassociations.com

C-H Bending: Bending vibrations for the aliphatic C-H bonds of the isopropyl group are expected between 1470-1370 cm⁻¹. Out-of-plane ("oop") bending vibrations for the aromatic C-H bonds can also provide information about the substitution pattern on the benzene ring and typically appear between 900-675 cm⁻¹. libretexts.org

A patent describing the synthesis of this compound confirms that its derivatives have been characterized by IR spectroscopy, supporting the utility of this technique for identifying the compound's structural integrity. google.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |

| Aliphatic C-H (Isopropyl) | Stretching | 2975-2845 | Strong |

| Aromatic C=C | In-ring Stretching | 1600-1400 | Medium to Weak |

| Ether (Dioxole Ring) | C-O-C Asymmetric & Symmetric Stretching | 1250-1030 | Strong |

| Aliphatic C-H (Isopropyl) | Bending | 1470-1370 | Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy by detecting vibrations that cause a change in molecular polarizability. For this compound, Raman spectroscopy would be particularly useful for identifying the non-polar bonds and symmetrical vibrations of the molecule.

Key expected Raman signals include:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the substituted benzene ring is a classic Raman-active mode and typically produces a strong, sharp signal.

Isopropyl Group Vibrations: The C-C skeletal vibrations of the isopropyl group are expected to be visible in the Raman spectrum. A characteristic Raman peak for the C-C-O band in isopropanol (B130326) is observed around 819 cm⁻¹, and similar vibrations may be present for the 2-isopropyl substituent on the dioxole ring. researchgate.net

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are observable in the 3100-2800 cm⁻¹ region, complementing the IR data.

Raman spectroscopy serves as a valuable "fingerprinting" technique, where the unique pattern of spectral peaks can be used for definitive identification of the compound.

Table 2: Predicted Key Raman Shifts for this compound

| Functional Group / Moiety | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Benzene Ring | Ring Breathing | Strong, sharp peak (region varies with substitution) |

| Isopropyl Group | C-C Skeletal / C-C-O Vibration | ~820 |

| Aromatic C=C | In-ring Stretching | 1600-1580 |

| Aliphatic C-H | Stretching | 3000-2850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzodioxole chromophore.

The benzene ring fused with the electron-donating dioxole ring system gives rise to characteristic absorption bands. Typically, aromatic compounds like benzene exhibit a strong primary band (E-band) around 200 nm and a weaker secondary band (B-band) around 255 nm. For 1,3-benzodioxole derivatives, these bands may be shifted due to the influence of the dioxole ring and any substituents. Studies on related derivatives suggest that a charge transfer (C.T.) transition involving the non-bonding electrons of the oxygen atoms and a π* orbital of the benzene ring can occur. The presence of the alkyl (isopropyl) group at the 2-position is expected to have a minor electronic effect (slight red shift or bathochromic shift) on the absorption maxima compared to the unsubstituted 1,3-benzodioxole.

Table 3: Expected UV-Vis Absorption for this compound

| Transition Type | Associated Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Benzene Ring (B-band) | ~260-280 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions.

There is no published single-crystal X-ray diffraction data for this compound. A significant challenge for this technique is that the compound is a liquid at room temperature, with a reported boiling point of 29-31°C at 0.25 mm Hg, which complicates the growth of a single crystal suitable for analysis. google.com

To determine the solid-state structure of such a compound, one would need to either crystallize it at a very low temperature or use advanced techniques like the crystalline sponge method. This method allows for the determination of a liquid or oil's structure by encapsulating it within a porous crystalline host (the "sponge"), after which standard X-ray diffraction analysis can be performed on the host-guest complex. This approach has been successfully used for other 1,3-benzodioxole derivatives.

If a crystal structure were obtained, it would be expected to reveal:

The planarity of the benzodioxole ring system.

The precise bond lengths and angles of the isopropyl group and its orientation relative to the heterocyclic ring.

Intermolecular packing forces in the solid state, which would likely be dominated by van der Waals interactions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Chemistry Studies of 2 Isopropyl 1,3 Benzodioxole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecular systems. Such studies on the 1,3-benzodioxole (B145889) core structure and its analogues offer significant insights into their electronic nature and geometry.

The electronic character of 1,3-benzodioxole derivatives is crucial for understanding their reactivity. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of chemical stability and reactivity. researchgate.net

In studies of 1,3-benzodioxole derivatives investigated as corrosion inhibitors, quantum chemical parameters were calculated to correlate electronic properties with experimental observations. researchgate.net A lower energy gap and high dipole moment are associated with higher inhibition efficiency, as they facilitate electron transfer and strong adsorption onto a surface. researchgate.net Analysis of the electron density of HOMO and LUMO orbitals provides insights into delocalization and potential sites for intramolecular charge transfer. researchgate.net

Below is a table of calculated quantum chemical parameters for illustrative 1,3-benzodioxole derivatives from a theoretical study.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Derivative A | -8.762 | -1.112 | 7.650 | 2.076 |

| Derivative B | -8.976 | -1.987 | 6.989 | 3.111 |

| Derivative C | -8.789 | -1.765 | 7.024 | 1.654 |

| Derivative D | -9.121 | -1.321 | 7.800 | 2.112 |

This table is generated based on representative data from computational studies of 1,3-benzodioxole derivatives for illustrative purposes. researchgate.net

For 2-isopropyl-1,3-benzodioxole, the electron-donating nature of the isopropyl group would be expected to influence the energy of the frontier orbitals compared to the unsubstituted parent compound.

Theoretical calculations are widely used to determine the most stable three-dimensional structure of molecules. DFT methods, such as B3LYP, are employed to obtain optimized geometries. acs.orgacs.org Studies on various 1,3-benzodioxole derivatives show that the bicyclic ring system is nearly planar, but the five-membered dioxole ring can exhibit a slight puckering or "envelope" conformation. acs.org This non-planarity has been attributed to the anomeric effect, arising from the interaction between a nonbonded oxygen p-orbital and the antibonding σ* orbital of the adjacent C-O bond. acs.org

The crystal structure of several 1,3-benzodioxole derivatives has been confirmed via single-crystal X-ray diffraction, and these experimental results show good agreement with geometries predicted by DFT calculations. semanticscholar.orgx-mol.com For this compound, a key area for conformational analysis would be the rotation of the isopropyl group relative to the benzodioxole ring system, which would be explored by potential energy surface (PES) scans to identify the lowest energy conformers.

Reaction Mechanism Predictions and Energy Profiles

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the energy profiles of potential reaction pathways. While specific energy profiles for reactions involving this compound are not detailed in the reviewed literature, the synthesis of complex benzodioxole derivatives points to reaction types where such studies would be valuable.

For instance, the synthesis of new 1,3-benzodioxole derivatives has been achieved using reactions like the Huisgen 1,3-dipolar cycloaddition and the Suzuki-Miyaura coupling reaction. researchgate.networldresearchersassociations.com Theoretical studies could predict the transition states and activation energies for these complex transformations. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile can be constructed, allowing chemists to predict the most favorable reaction pathway and understand the factors controlling regioselectivity and stereoselectivity.

Molecular Modeling and Docking Studies (focused on chemical interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a ligand, such as a 1,3-benzodioxole derivative, might interact with a biological target like a protein or enzyme.

Several studies have used molecular docking to investigate the potential biological activity of the 1,3-benzodioxole scaffold:

Anticancer Agents: 1,3-Benzodioxole propargyl ether derivatives have been studied as potential inhibitors of the histone deacetylase (HDAC-1) enzyme, which is associated with carcinogenesis. Docking simulations revealed that specific derivatives could achieve a higher binding score than some approved drugs. nih.govresearchgate.net In another study, 1,3-benzodioxole-tagged dacarbazine (B1669748) derivatives were docked with tubulin, a protein involved in cell proliferation, to assess their potential as anticancer agents. tandfonline.com

Antimicrobial Agents: The binding of a complex benzodioxole derivative to various antimicrobial target proteins was investigated to understand its mechanism of action. researchgate.net

Enzyme Inhibition: Docking studies have explored the binding of 1,3-benzodioxole derivatives to receptors like tyrosine kinase, highlighting key interactions such as hydrogen bonds and π-σ interactions that stabilize the ligand-receptor complex. mdpi.com

In these studies, the benzodioxole moiety often participates in crucial interactions, such as hydrogen bonding via its oxygen atoms or hydrophobic interactions. mdpi.com The isopropyl group in this compound would likely occupy a hydrophobic pocket within a binding site, potentially influencing binding affinity and selectivity.

Structure-Reactivity and Structure-Selectivity Relationships (SAR)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the activity of new compounds.

QSAR studies have been applied to 1,3-benzodioxole derivatives in various contexts:

Corrosion Inhibition: Theoretical studies have successfully determined the relationship between the molecular structure of 1,3-benzodioxole derivatives and their efficiency as corrosion inhibitors for steel. researchgate.net

Antitumor Activity: SAR studies of naturally occurring antitumor agents like podophyllotoxin (B1678966) have shown that the 1,3-benzodioxole moiety is critical for activity. Altering this group to corresponding methoxy (B1213986) or hydroxy groups was found to dramatically reduce antitumor effects, highlighting its structural importance. nih.gov

For this compound, SAR models would seek to quantify how the size, shape, and electronic influence of the isopropyl group at the 2-position affect a given activity compared to other substituents on the benzodioxole ring.

Predictive Models for Chemical Transformations

Modern computational chemistry increasingly utilizes predictive models, often based on machine learning, to forecast the outcomes of chemical reactions. These tools can predict properties like site-selectivity and regioselectivity, which are fundamental challenges in organic synthesis. rsc.org

While models specifically trained on this compound are not available, general predictive tools could be applied to anticipate its transformations. For example, a model for electrophilic aromatic substitution could predict the most likely position for a reaction on the benzene (B151609) ring of the molecule. Similarly, models trained on large datasets of known reactions could forecast the products of its oxidation, reduction, or cleavage under various conditions. The development of such predictive tools helps accelerate the discovery of new synthetic routes and novel molecules. rsc.org

Applications of 2 Isopropyl 1,3 Benzodioxole in Synthetic Organic Chemistry

Role as a Synthetic Building Block or Synthon

The 1,3-benzodioxole (B145889) framework is a prominent synthetic building block, frequently employed as a precursor for more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.comchem-space.com Its utility stems from the electron-rich nature of the benzene (B151609) ring, which facilitates various substitution reactions, and the stability of the dioxole ring. chemicalbook.com This allows for the introduction of diverse functionalities, leading to a wide array of derivatives. chemicalbook.com

Derivatives of 1,3-benzodioxole have been instrumental in the synthesis of novel heterocyclic compounds. For instance, (6-bromobenzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl)methanol has been utilized as a starting material in multi-step syntheses to generate a variety of complex heterocyclic systems. worldresearchersassociations.com This highlights the role of the 1,3-benzodioxole moiety as a foundational structure that can be elaborated upon to create intricate molecular architectures.

The significance of the 1,3-benzodioxole core is further underscored by its presence in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities. chem-space.comworldresearchersassociations.com This has led to its classification as a "privileged scaffold" in medicinal chemistry, as its derivatives are known to interact with various biological targets.

Table 1: Examples of 1,3-Benzodioxole Derivatives as Synthetic Building Blocks

| Starting Material | Synthetic Transformation | Product Class | Reference |

| (6-bromobenzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl)methanol | Appel reaction, Azide substitution, Click chemistry, Suzuki-Miyaura coupling | Complex Heterocycles | worldresearchersassociations.com |

| Benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine | Amide coupling | N-(benzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl) acetamides | frontiersin.orgnih.gov |

| Catechol and Dihalomethanes | Acetalization | 1,3-Benzodioxole | wikipedia.org |

Utilization as a Protective Group in Multi-Step Syntheses

The formation of the 1,3-benzodioxole ring system is a classic method for the protection of 1,2-diols. In this context, the catechol (1,2-dihydroxybenzene) moiety of a molecule can be protected by converting it into a 1,3-benzodioxole derivative. This is typically achieved by reacting the catechol with a suitable methylene (B1212753) equivalent, such as a dihalomethane, under basic conditions. wikipedia.org

This protection strategy is valuable in multi-step syntheses where the diol functionality needs to be masked to prevent it from reacting with reagents intended for other parts of the molecule. The resulting 1,3-benzodioxole group is generally stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive.

The deprotection, or removal, of the 1,3-benzodioxole protecting group can be accomplished under acidic conditions, regenerating the original 1,2-diol. The specific conditions for both protection and deprotection can be tailored by modifying the substituents on the methylene bridge of the dioxole ring.

Table 2: Protection of 1,2-Diols as 1,3-Benzodioxole Derivatives

| Substrate | Protecting Reagent | Protected Functional Group | Deprotection Condition |

| Catechol (1,2-dihydroxybenzene) | Dihalomethane | 1,3-Benzodioxole | Acidic hydrolysis |

Precursor in the Synthesis of Complex Molecular Architectures

The 1,3-benzodioxole moiety serves as a key precursor in the total synthesis of numerous complex natural products and other intricate molecular architectures. Its presence in many bioactive natural products makes it a logical starting point for synthetic endeavors.

A notable example is the use of 1,3-benzodioxole derivatives in the synthesis of potent auxin receptor agonists. frontiersin.orgnih.gov In these syntheses, N-(benzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl)-2-((4-chlorobenzyl) thio) acetamide (B32628) was identified as a lead compound, and a series of derivatives were synthesized to optimize biological activity. frontiersin.orgnih.gov The synthetic route involved the use of benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine as a key building block. frontiersin.orgnih.gov

Furthermore, the versatility of the 1,3-benzodioxole scaffold is demonstrated in its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. worldresearchersassociations.com This powerful carbon-carbon bond-forming reaction allows for the elaboration of brominated 1,3-benzodioxole derivatives with a wide range of boronic acids, leading to the construction of complex biaryl and other conjugated systems. worldresearchersassociations.com

Table 3: Examples of Complex Molecules Synthesized from 1,3-Benzodioxole Precursors

| Precursor | Key Reaction | Synthesized Molecule Class | Reference |

| 1-((6-bromobenzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Suzuki-Miyaura Coupling | Substituted triazole derivatives | worldresearchersassociations.com |

| Benzo[d] chemicalbook.comwikipedia.orgdioxol-5-amine | Amide bond formation | N-(benzo[d] chemicalbook.comwikipedia.orgdioxol-5-yl)-2-(one-benzylthio) acetamides | frontiersin.orgnih.gov |

Applications in Polymer Chemistry (e.g., End-Functionalized Polymers)

While direct applications of 2-isopropyl-1,3-benzodioxole in polymer chemistry are not widely reported, related structures containing the 1,3-benzodioxole core have found utility in this field. For instance, derivatives of 6-benzyl-1,3-benzodioxole have been shown to inhibit tubulin polymerization, a process of significant interest in both biochemistry and polymer science. nih.gov This demonstrates the potential for 1,3-benzodioxole derivatives to modulate polymerization processes.

In the area of end-functionalized polymers, benzodioxinones, which are structurally related to 1,3-benzodioxoles, have been used to prepare mono-telechelic polymers. nih.gov These functionalized polymers are valuable as building blocks for more complex macromolecular architectures such as block copolymers. nih.gov The synthesis of these end-functionalized polymers often involves click chemistry to attach the benzodioxinone moiety to the polymer chain end. nih.gov This suggests a potential avenue for the application of suitably functionalized 1,3-benzodioxole derivatives in the creation of novel polymeric materials.

Natural Product Chemistry and Biosynthetic Pathways

Natural Occurrence of 1,3-Benzodioxole-Containing Compounds

Compounds featuring the 1,3-benzodioxole (B145889) (also known as methylenedioxyphenyl) group are widely distributed in the plant kingdom. They are integral components of many essential oils and play various roles in plant defense and signaling. The structural diversity of these natural products is vast, ranging from simple phenylpropanoids to complex alkaloids.

Several well-known natural products contain the 1,3-benzodioxole moiety. For instance, safrole is a primary constituent of sassafras oil, derived from plants of the Sassafras and Ocotea genera. nih.govsafrole.com Myristicin is found in the essential oil of nutmeg and mace, while apiol can be extracted from parsley and celery. nih.gov Dillapiole is another related compound found in dill seed and fennel root. nih.gov

Beyond these relatively simple structures, the 1,3-benzodioxole ring is a key feature of more complex molecules like piperine, the compound responsible for the pungency of black pepper, and sesamol, a potent antioxidant from sesame seeds. researchgate.netnih.gov Furthermore, this structural unit is present in clinically important anticancer agents like podophyllotoxin (B1678966) and its derivatives, etoposide (B1684455) and teniposide. nih.gov A new 1,3-benzodioxole derivative, Hypecoumic acid, was identified in Hypecoum erectum. nih.gov Alkaloids such as protopine, coptisine, and cryptopine (B45906) also feature this chemical group. nih.gov

The following table summarizes the natural occurrence of several key 1,3-benzodioxole-containing compounds.

| Compound Name | Natural Source(s) | Plant Family |

| Safrole | Sassafras plants, Camphor wood, Ocotea pretiosa | Lauraceae |

| Isosafrole | Cananga odorata (Ylang-ylang) | Annonaceae |

| Myristicin | Nutmeg, Mace, Parsley, Dill | Myristicaceae, Apiaceae |

| Apiol | Celery, Parsley, Carum petroselinum | Apiaceae |

| Dillapiole | Dill seed, Fennel root | Apiaceae |

| Sesamol | Sesame seeds (Sesamum indicum) | Pedaliaceae |

| Piperine | Black pepper (Piper nigrum) | Piperaceae |

| Berberine (B55584) | Berberis species, Coptis chinensis | Berberidaceae, Ranunculaceae |

| Podophyllotoxin | Podophyllum species (Mayapple) | Berberidaceae |

Biosynthetic Pathways of Related Natural Products

The biosynthesis of the characteristic methylenedioxy bridge in 1,3-benzodioxole-containing natural products is a fascinating example of enzymatic catalysis. This critical step involves the formation of a C-O-C linkage from two adjacent hydroxyl groups on a catechol-like precursor. Research has identified that this transformation is primarily catalyzed by specific cytochrome P450 (CYP450) enzymes. nih.govresearchgate.net

These enzymes facilitate an intramolecular cyclization. For example, in the biosynthesis of the lignan (B3055560) (+)-sesamin in Sesamum indicum (sesame), a single cytochrome P450 enzyme, CYP81Q1, is responsible for the formation of two consecutive methylenedioxy bridges. nih.gov It catalyzes the conversion of (+)-pinoresinol to (+)-sesamin via the intermediate (+)-piperitol. nih.gov This demonstrates the remarkable efficiency of this enzyme in performing a dual cyclization on the same substrate molecule.

In the biosynthesis of certain alkaloids, the formation of the methylenedioxy bridge is also a key step. For instance, the berberine bridge enzyme (BBE) is a flavoprotein oxidase that plays a central role in the biosynthesis of benzylisoquinoline alkaloids. wikipedia.orgdesy.de BBE catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine, creating a new carbon-carbon bond referred to as the "berberine bridge". desy.denih.gov While this specific reaction forms a C-C bond, other BBE-like enzymes and CYP450s are responsible for the C-O-C methylenedioxy bridge formation in other alkaloid pathways. The mechanism is believed to involve the oxidation of a methoxy (B1213986) group followed by an intramolecular nucleophilic attack from an adjacent hydroxyl group.

The formation of the methylenedioxy bridge in the antibiotic streptovaricin C is catalyzed by the P450 enzyme StvP2. nih.gov The proposed mechanism involves hydroxylation by the heme core followed by keto-enol tautomerization and an intramolecular nucleophilic substitution. nih.govresearchgate.net This highlights the functional versatility of P450 enzymes in natural product biosynthesis.

Biomimetic Synthesis Strategies Inspired by Natural Processes

The elegance and efficiency of the enzymatic strategies for constructing the 1,3-benzodioxole ring have inspired the development of biomimetic synthesis methods in the laboratory. Understanding the biosynthetic pathways allows chemists to devise synthetic routes that mimic nature's approach, often leading to more efficient and selective reactions.

A common laboratory synthesis of the 1,3-benzodioxole core involves the reaction of a catechol with a dihalomethane (like dibromomethane (B42720) or dichloromethane) in the presence of a base. wikipedia.org This process, known as Williamson ether synthesis, mimics the outcome of the enzymatic reaction by forming the two C-O bonds of the dioxole ring.

Inspired by the oxidative cyclization seen in biosynthesis, synthetic chemists have explored metal-catalyzed reactions to form the methylenedioxy bridge from appropriate precursors. These methods aim to replicate the function of enzymes like CYP450s by using transition metal catalysts to facilitate the key bond-forming steps under mild conditions. For example, the synthesis of safrole can be achieved from catechol, which is first converted to 1,3-benzodioxole, followed by bromination and alkylation. safrole.com This multi-step process can be contrasted with the direct enzymatic modifications seen in nature.

The study of enzymes like the berberine bridge enzyme (BBE) has provided insights into oxidative C-C and C-O bond-forming reactions. desy.de While direct replication of BBE's catalytic activity in a non-enzymatic system is highly challenging, the principles of substrate positioning and activation within an enzyme's active site can guide the design of new catalysts and reagents for complex cyclization reactions. These efforts aim to achieve the high levels of regio- and stereoselectivity that are characteristic of enzymatic transformations.

Future Research Directions for 2 Isopropyl 1,3 Benzodioxole

Development of Novel and Sustainable Synthetic Methodologies

Future research into the synthesis of 2-Isopropyl-1,3-benzodioxole is expected to prioritize the development of environmentally benign and efficient methodologies. These approaches aim to reduce waste, minimize energy consumption, and utilize renewable resources, aligning with the principles of green chemistry.

Mechanochemical Synthesis: This solvent-free technique utilizes mechanical energy, such as ball milling, to drive chemical reactions. nih.govacs.orgresearchgate.net It offers numerous advantages, including reduced reaction times, higher yields, and minimized solvent usage. nih.gov Future studies could explore the mechanochemical synthesis of this compound from catechol and an isopropyl-containing precursor, potentially avoiding the need for hazardous solvents and simplifying purification processes.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, enhanced safety, and scalability. mdpi.comnih.gov The application of flow chemistry to the synthesis of this compound could lead to higher throughput and improved process efficiency. jst.org.in Research in this area might focus on developing a continuous process for the cyclization reaction that forms the benzodioxole ring, potentially using immobilized catalysts to further enhance sustainability. nih.gov

Photocatalysis and Electrosynthesis: These methods use light or electrical energy, respectively, to drive chemical transformations. They represent promising avenues for the sustainable synthesis of benzodioxole derivatives. Future investigations could focus on photocatalytic or electrochemical routes to construct the this compound scaffold, potentially from readily available starting materials under mild conditions.

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Mechanochemical Synthesis | Solvent-free, reduced waste, potentially faster reaction rates, simplified workup. nih.govacs.orgresearchgate.net |

| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for automation. mdpi.comnih.govjst.org.in |

| Photocatalysis | Use of light as a renewable energy source, mild reaction conditions. |

| Electrosynthesis | Avoidance of stoichiometric chemical oxidants or reductants, precise control over redox potential. |

Exploration of Unconventional Reactivity Patterns

Beyond its established chemical behavior, future research is poised to uncover novel reactivity patterns for this compound, opening doors to new synthetic applications and molecular architectures.

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful tool in organic synthesis. dmaiti.comtcichemicals.comnih.gov Research into the selective C-H activation of the aromatic or isopropyl moieties of this compound could lead to the efficient synthesis of novel derivatives with unique substitution patterns. This approach would be more atom-economical than traditional cross-coupling methods that require pre-functionalized starting materials. worldresearchersassociations.comresearchgate.net

Radical Reactions: The 1,3-dioxolane (B20135) moiety can participate in radical reactions. organic-chemistry.org Exploring the radical-mediated transformations of this compound could unveil new reaction pathways. For instance, radical addition reactions to the dioxolane ring or hydrogen atom transfer from the isopropyl group could be investigated to generate novel functionalized products.

Cycloaddition Reactions: The benzodioxole ring can act as a dienophile in cycloaddition reactions. ias.ac.inlibretexts.org Future studies could investigate the participation of this compound in various cycloaddition reactions to construct complex polycyclic systems. This could involve exploring its reactivity with different dienes under thermal or photochemical conditions.

Ring-Opening Polymerization: Dioxolane derivatives can undergo ring-opening polymerization to form polyethers. rsc.orgresearchgate.netelsevierpure.comjlu.edu.cnrsc.orgrsc.org Investigating the potential of this compound as a monomer in ring-opening polymerization could lead to the development of new polymeric materials with unique properties conferred by the benzodioxole and isopropyl groups.

| Reactivity Pattern | Potential Synthetic Outcomes for this compound |

| C-H Activation | Direct and efficient synthesis of substituted benzodioxole derivatives. dmaiti.comtcichemicals.comnih.gov |

| Radical Reactions | Formation of novel functionalized products via radical addition or hydrogen abstraction. organic-chemistry.org |

| Cycloaddition Reactions | Construction of complex polycyclic architectures. ias.ac.inlibretexts.org |

| Ring-Opening Polymerization | Development of new polymers with tailored properties. rsc.orgresearchgate.netelsevierpure.comjlu.edu.cnrsc.orgrsc.org |

Advanced Spectroscopic Techniques for Dynamic Studies

To gain a deeper understanding of the structure, dynamics, and reactivity of this compound, the application of advanced spectroscopic techniques will be crucial.

2D NMR Spectroscopy: Two-dimensional Nuclear Magnetic Resonance (NMR) techniques are powerful for the unambiguous structural elucidation of complex organic molecules. researchgate.netpitt.edursc.orgmdpi.comresearchgate.net Future research could employ a suite of 2D NMR experiments (e.g., COSY, HSQC, HMBC) for the complete assignment of the proton and carbon signals of this compound and its derivatives, which is fundamental for characterizing new compounds.

In-situ Spectroscopic Monitoring: Techniques like in-situ FTIR and Raman spectroscopy allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. The application of these techniques to the synthesis and reactions of this compound would enable a detailed understanding of reaction pathways and the identification of transient intermediates.

Dynamic NMR Spectroscopy: This technique can be used to study dynamic processes such as conformational changes and restricted bond rotations. Investigating the dynamic behavior of the isopropyl group and the dioxolane ring in this compound using variable-temperature NMR could provide insights into its conformational preferences and energy barriers, which can influence its reactivity and biological activity.

Integration of Computational Methods for Rational Design and Prediction

Computational chemistry is an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and reactions.

Molecular Docking and QSAR: For potential biological applications, molecular docking studies can predict the binding interactions of this compound derivatives with biological targets. nih.govtandfonline.combenthamdirect.comresearchgate.netrsc.orgresearchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of benzodioxole derivatives with their biological activity, guiding the design of more potent compounds. nih.gov

Prediction of Spectroscopic Properties: Computational methods can be employed to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. aalto.fiproquest.commdpi.comoup.com This can aid in the structural confirmation of newly synthesized derivatives of this compound and help in the interpretation of experimental spectra.

Reaction Mechanism Studies: Density Functional Theory (DFT) and other quantum chemical methods can be used to investigate the mechanisms of reactions involving this compound. repec.orgmdpi.comacs.org Such studies can provide detailed insights into transition state geometries, activation energies, and reaction pathways, which is invaluable for understanding and optimizing chemical transformations.

| Computational Method | Application to this compound Research |

| Molecular Docking | Prediction of binding modes with biological targets. nih.govtandfonline.combenthamdirect.comresearchgate.netrsc.orgresearchgate.netnih.gov |

| QSAR | Guiding the design of derivatives with enhanced biological activity. nih.gov |

| Spectroscopic Prediction | Aiding in the structural elucidation of new compounds. aalto.fiproquest.commdpi.comoup.com |

| Reaction Mechanism Studies | Understanding and optimizing chemical reactions. repec.orgmdpi.comacs.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Isopropyl-1,3-benzodioxole, and how can reaction conditions be optimized for high purity?

- Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, alkylation of catechol derivatives with isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common route . Optimization involves controlling reaction temperature (60–80°C), stoichiometry, and purification via column chromatography (silica gel, hexane/ethyl acetate eluent). Purity (>95%) is confirmed by HPLC and GC-MS analysis .

Q. Which spectroscopic and chromatographic techniques are critical for resolving structural ambiguities in benzodioxole derivatives, particularly isomerism?

- Answer :

- GC-MS : Identifies molecular ions (e.g., m/z 192 for C₁₂H₁₆O₂) and fragmentation patterns but may fail to distinguish isomers .

- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions. For example, the isopropyl group in this compound shows characteristic splitting patterns (e.g., septet for CH adjacent to two methyl groups at δ ~2.8 ppm) .

- X-ray crystallography : Resolves absolute configuration in cases of stereoisomerism, as demonstrated in benzodioxole-imidazole hybrids .

Advanced Research Questions

Q. How do structural modifications to the benzodioxole core influence biological activity, such as antifungal or enzyme inhibition?

- Answer : Substitutions on the benzodioxole ring significantly alter bioactivity. For instance:

- Antifungal activity : Introducing imidazole or oxime ester groups (e.g., in hybrids like compound 5o ) enhances activity against Candida spp., with MIC values as low as 8 µg/mL .

- Enzyme inhibition : Benzodioxole analogs with thiadiazole moieties exhibit acetylcholinesterase inhibition (IC₅₀ ~12 µM), relevant to Alzheimer’s research .

- Kinase selectivity : Homologation of substituents (e.g., methylene insertion) reduces GRK2 potency but restores ROCK1 inhibition, highlighting the sensitivity of kinase selectivity to structural changes .

Q. What computational approaches are used to predict target interactions of benzodioxole derivatives, and how do they inform experimental design?

- Answer :

- Molecular docking : Predicts binding modes to targets like acetylcholinesterase or GRK2. For example, docking studies of thiadiazole-benzodioxole hybrids reveal hydrogen bonding with catalytic serine residues .

- QSAR modeling : Correlates electronic (e.g., Hammett σ constants) or steric parameters (e.g., molar refractivity) with bioactivity to guide substituent selection .

- MD simulations : Assess stability of ligand-target complexes over time, as applied to spirocyclic benzodioxole derivatives .

Q. How can contradictory data in structural or activity studies be resolved?

- Answer :

- Cross-validation : Combine NMR, X-ray, and high-resolution MS to confirm structures. For example, GC-MS alone misidentified myristicin isomers until NMR resolved discrepancies .

- Dose-response assays : Re-evaluate activity using standardized protocols (e.g., CLSI guidelines for antifungal MIC testing) to address variability in biological data .

- Crystallographic evidence : Single-crystal X-ray analysis definitively confirms configurations, as seen in (E)-oximino esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.